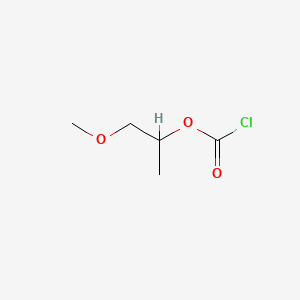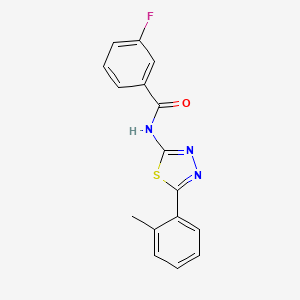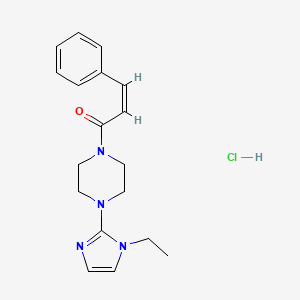![molecular formula C22H15ClN4OS B2480244 6-[3-(4-chlorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline CAS No. 946202-07-9](/img/structure/B2480244.png)
6-[3-(4-chlorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoxaline derivatives involves complex chemical reactions, often utilizing 1,3-dipolar cycloaddition reactions. For example, pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]-quinoxaline hydrochloride were synthesized through the reaction of 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide with dimethyl or diethyl acetylenedicarboxylate and 2-chloroacrylonitrile, showcasing the compound's synthetic versatility (Kim et al., 1990).
Molecular Structure Analysis
Molecular structure analysis reveals the spatial arrangement of atoms within the compound and their electronic interactions. Crystallographic studies have shown that similar quinoxaline derivatives exhibit varied conformations and interactions, such as π-π stacking and hydrogen bonding, indicating a complex structural framework that could influence the compound's chemical behavior and reactivity (Castillo et al., 2013).
Chemical Reactions and Properties
Quinoxaline derivatives undergo various chemical reactions, including cycloadditions and nucleophilic substitutions, which are crucial for modifying the compound's chemical properties and enhancing its application potential. The detailed mechanisms of these reactions contribute to our understanding of the compound's reactivity and the development of new synthetic routes for its derivatives (Kurasawa et al., 1996).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as melting points, boiling points, and solubility, are essential for determining their practical applications. These properties are influenced by the compound's molecular structure and can affect its stability, storage, and handling requirements. Research on similar compounds provides insights into these aspects, aiding in the development of new materials and compounds (Wazzan et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other substances, define the compound's suitability for various scientific and industrial applications. Studies on quinoxaline derivatives have shown that they possess interesting electronic and photophysical properties, making them potential candidates for use in optoelectronic devices and as corrosion inhibitors (Thomas & Tyagi, 2010).
科学的研究の応用
Corrosion Inhibition
Quinoxaline derivatives, including compounds structurally related to 6-[3-(4-chlorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline, have been investigated for their corrosion inhibition properties. For instance, certain quinoxaline-based propanones were tested as inhibitors of mild steel corrosion in hydrochloric acid. These compounds demonstrated mixed-type inhibitive action, effectively reducing both anodic and cathodic corrosion reactions. The corrosion inhibition efficiency was attributed to the formation of a pseudo-capacitive film on the mild steel surface, suggesting potential applications in protecting industrial metal components (Olasunkanmi & Ebenso, 2019).
Photovoltaic Applications
Quinoxaline derivatives have also been explored for their photovoltaic properties. Bridged bithiophene-based conjugated polymers incorporating quinoxaline units have been designed for use in photovoltaic devices. These compounds demonstrate the ability to adjust optical band gaps, a crucial factor for enhancing the efficiency of solar cells. The study highlights the potential of quinoxaline derivatives in the development of new materials for energy harvesting and solar cell applications (Chen et al., 2010).
Organic Electronics
The utility of quinoxaline derivatives extends into organic electronics, where they are used as semiconductor materials in organic thin film transistors (OTFTs). Specific derivatives have shown strong acid affinity and semiconductor performance, indicating their potential in developing advanced electronic devices. Their electronic properties, such as charge mobility and absorption characteristics, make them suitable for applications in OTFTs and potentially in other organic electronic components (Quinn et al., 2016).
Anti-Cancer Drug Development
Quinoxaline derivatives have been studied for their potential as anti-cancer drugs. Novel isoxazolequinoxaline derivatives have been synthesized and analyzed for their anti-cancer activity. Through crystal structure analysis, DFT calculations, and docking studies, these compounds have shown promise against specific cancer protein targets. The research suggests that modifying the quinoxaline structure could lead to effective anti-cancer therapeutics (Abad et al., 2021).
特性
IUPAC Name |
[5-(4-chlorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4OS/c23-16-6-3-14(4-7-16)18-13-20(27(26-18)22(28)21-2-1-11-29-21)15-5-8-17-19(12-15)25-10-9-24-17/h1-12,20H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAKDTDQOKEGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2480161.png)



![benzyl N-[1-(aminomethyl)cyclopentyl]carbamate](/img/structure/B2480166.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480168.png)
![4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine](/img/structure/B2480170.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2480171.png)
![N-(3-ethylphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2480172.png)




